D(+)-10-Camphorsulfonyl chloride

Description

Overview of Chiral Sulfonyl Chlorides in Enantioselective Synthesis

Chiral sulfonyl chlorides are a class of reagents indispensable to enantioselective synthesis, the practice of preferentially creating one enantiomer of a chiral molecule. Their utility stems from their ability to transfer stereochemical information to a prochiral substrate or to act as a temporary chiral handle that directs the stereochemical outcome of a reaction. Chiral sulfinyl compounds, which can be accessed from sulfonyl derivatives, are recognized as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis and are found in key pharmaceuticals like esomeprazole. acs.org

The synthesis of α-C chiral sulfones, which are important structural motifs in many bioactive molecules and drugs, often employs sulfonyl chlorides as precursors. rsc.org Recent advancements have seen the development of catalytic asymmetric methods, such as those merging photoactive electron donor-acceptor (EDA) complexes with chiral catalysts, to produce these sulfones with high enantioselectivity. rsc.org Furthermore, the direct and challenging construction of chiral sulfur(VI) centers, such as in sulfonimidoyl chlorides, can be achieved through processes like the desymmetrizing enantioselective hydrolysis of precursors derived from sulfenamides, highlighting the expanding toolkit for creating complex chiral sulfur compounds. acs.orgnih.govresearchgate.net The sulfonyl group's strong electron-withdrawing nature and its ability to serve as a good leaving group add to the versatility of these reagents in a variety of chemical transformations. smolecule.com

Historical Development and Evolution of Camphor-Derived Reagents

Camphor (B46023) has long been a cornerstone of stereochemistry, valued as a "chiral pool" starting material due to its natural abundance in both enantiomeric forms, its rigid structure, and its susceptibility to a wide array of chemical transformations. iupac.orgnih.govresearchgate.net Historically, chemists have exploited camphor's inherent chirality to synthesize enantiomerically pure natural products by incorporating its carbon skeleton into the target molecule. iupac.orgresearchgate.net

A pivotal moment in the evolution of camphor-based reagents was the development of methods for its functionalization at various positions, particularly the C(10) position through sulfonation. iupac.org This led to the creation of (+)- and (-)-camphorsulfonic acid and, subsequently, their corresponding sulfonyl chlorides. These reagents shifted the paradigm from using camphor as an integral part of the final product to using it for non-destructive chirality transfer, where a camphor-derived unit acts as a temporary chiral auxiliary. iupac.org

This evolution spawned some of the most successful and practical chiral auxiliaries used in modern organic synthesis. A prime example is camphorsultam, also known as Oppolzer's sultam, which is readily prepared from camphorsulfonic acid. iupac.orgwikipedia.orgwikipedia.org These auxiliaries, including D(+)-10-Camphorsulfonyl chloride, offer high levels of stereocontrol in a wide range of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions, before being cleaved and recovered for reuse. iupac.orgwikipedia.org

Current Research Landscape and Future Prospects of this compound

The current research landscape for this compound is vibrant, with its application spanning from classical chiral resolution to the synthesis of sophisticated catalysts and bioactive molecules. A primary and enduring application is as a chiral resolving agent, where it reacts with racemic mixtures of alcohols or amines to form diastereomeric sulfonamides or esters. orgsyn.org These diastereomers, possessing different physical properties, can then be separated, and the original enantiomers can be recovered. This method has been successfully applied to the resolution of complex molecules like helicenes and various synthetic intermediates. oup.comnih.gov

In asymmetric synthesis, this compound is used as a chiral building block or to install a chiral auxiliary. It is a precursor for synthesizing N-substituted 2-exo-hydroxybornyl-10-sulfonamides, which are used as chiral auxiliaries in asymmetric Morita-Baylis-Hillman reactions. researchgate.net It also plays a role in the synthesis of chiral diamines, which serve as scaffolds for bifunctional organocatalysts used in asymmetric conjugate additions. nih.gov Furthermore, derivatives of the compound have been instrumental in synthesizing nonpeptide oxytocin (B344502) antagonists and in the production of the proton pump inhibitor S-omeprazole. smolecule.comsigmaaldrich.com

The future prospects for this compound and related reagents are promising. The drive for more efficient and sustainable chemical manufacturing continues to fuel the development of camphor-based chemistry. marketresearchintellect.com Future trends point towards the expansion of camphor derivatives into new applications, including the synthesis of novel antiviral and antibiofilm agents. mdpi.commdpi.com There is significant potential in the design of new, more effective organocatalysts derived from the camphor scaffold. nih.gov Moreover, as synthetic methods become more advanced, such as in chemoenzymatic dynamic kinetic resolution (DKR), robust and reliable chiral reagents like this compound will likely find new roles in synergistic catalytic systems that combine the selectivity of enzymes with the reactivity of metal catalysts. wikipedia.orgyoutube.comnih.gov

| Research Application | Substrate/Target | Key Outcome |

| Chiral Resolution | Racemic 8,8′-dimethyl-1,1′-bi-2-naphthol | Separation of enantiomers via diastereomeric sulfonates. oup.com |

| Chiral Resolution | Racemic 1- sigmaaldrich.comhelicenol | Separation of enantiomers. nih.gov |

| Chiral Auxiliary Synthesis | Amines | Synthesis of N-substituted camphor-10-sulfonamides. researchgate.netrsc.org |

| Asymmetric Synthesis | Morita-Baylis-Hillman Reaction | Diastereoselective formation of C-C bonds. researchgate.net |

| Organocatalyst Synthesis | (1S)-(+)-10-camphorsulfonic acid | Preparation of regio- and stereo-chemically diverse chiral diamines. nih.gov |

| Pharmaceutical Synthesis | Amide-stabilized sulfur ylides | Enantioselective synthesis of glycidic amides. nih.gov |

Structure

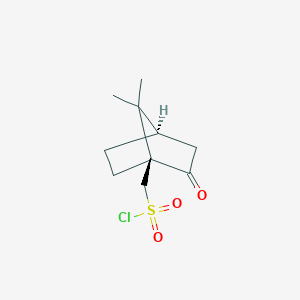

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKEVTHIJBIW-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891707 | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21286-54-4 | |

| Record name | 10-Camphorsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21286-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021286544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-oxobornane-10-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for D + 10 Camphorsulfonyl Chloride

Established Synthetic Routes from Camphorsulfonic Acid

The primary and most well-documented methods for the preparation of D(+)-10-camphorsulfonyl chloride involve the direct chlorination of D(+)-10-camphorsulfonic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). smolecule.comorgsyn.org

Chlorination via Thionyl Chloride

The reaction of D(+)-10-camphorsulfonic acid with thionyl chloride is a widely employed method for the synthesis of this compound. smolecule.comorgsyn.org The process generally involves heating a suspension of the camphorsulfonic acid in a suitable solvent, such as chloroform (B151607), to reflux. orgsyn.org Thionyl chloride is then added dropwise over a period of time. orgsyn.org The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, and heating is continued until the gas evolution ceases, indicating the completion of the reaction. orgsyn.org

A typical procedure involves the following steps:

Suspension of D(+)-10-camphorsulfonic acid in an appropriate solvent.

Heating the mixture to reflux.

Slow, dropwise addition of thionyl chloride. orgsyn.org

Continued heating until the reaction is complete. orgsyn.org

The resulting solution containing the crude this compound can often be used directly in subsequent reactions without extensive purification. orgsyn.org

| Reagent | Solvent | Reaction Time | Observations |

| Thionyl chloride | Chloroform | Approx. 9–10 hours | Evolution of SO₂ and HCl gas |

Table 1: Typical Reaction Parameters for Chlorination with Thionyl Chloride orgsyn.org

Chlorination via Phosphorus Pentachloride

An alternative and also well-established route is the use of phosphorus pentachloride as the chlorinating agent. orgsyn.orgorgsyn.org This method is often performed by mixing the solid D,L-10-camphorsulfonic acid with phosphorus pentachloride. orgsyn.org Due to the vigorous nature of the initial reaction, the flask is typically cooled in an ice-water bath. orgsyn.org As the reaction mixture liquefies, stirring is initiated. orgsyn.org After the initial vigorous reaction subsides, the mixture is allowed to stand for several hours to ensure complete conversion. orgsyn.org

The workup procedure is critical to obtaining a pure product. The reaction mixture is carefully poured onto crushed ice to hydrolyze the excess phosphorus pentachloride and phosphorus oxychloride. orgsyn.org This step must be performed quickly and with efficient cooling to prevent hydrolysis of the desired sulfonyl chloride, which is susceptible to hydrolysis in warm water. orgsyn.org The solid product is then collected by suction filtration and washed with cold water. orgsyn.org This method can yield a nearly quantitative amount of the sulfonyl chloride. orgsyn.org

| Reagent | Initial Condition | Reaction Duration | Workup |

| Phosphorus pentachloride | Ice-water bath | 3-4 hours standing | Poured onto crushed ice |

Table 2: Key Steps in Chlorination with Phosphorus Pentachloride orgsyn.org

Optimization Strategies for Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the thionyl chloride method, using it in excess (e.g., 1.2 equivalents) can help drive the reaction to completion. orgsyn.org The choice of an inert solvent like chloroform facilitates the reaction and subsequent workup. orgsyn.org Monitoring the cessation of gas evolution provides a simple and effective way to determine the reaction endpoint. orgsyn.org

In the phosphorus pentachloride method, controlling the initial exotherm with an ice bath is critical to prevent side reactions and degradation of the product. orgsyn.org The procedure described in Organic Syntheses emphasizes the importance of a rapid and efficient hydrolysis of the reaction mixture with crushed ice to avoid loss of product. orgsyn.org The use of a large-necked reaction flask can simplify the initial mixing of the solid reactants and the removal of the product. orgsyn.org

Further purification of the crude sulfonyl chloride can be achieved by recrystallization from a suitable solvent, such as ligroin, which has been reported to yield a product with a melting point of 83–84°C for the racemic mixture and 67–68°C for the optically active form. orgsyn.org

Reactivity and Mechanistic Insights of D + 10 Camphorsulfonyl Chloride

Electrophilic Properties and Fundamental Reaction Pathways

The core of D(+)-10-camphorsulfonyl chloride's reactivity lies in the electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.

The fundamental reaction pathway involves the attack of a nucleophile on the electrophilic sulfur atom. This can proceed through different mechanisms, including a direct displacement (Sₙ2-type) or an addition-elimination mechanism. In the addition-elimination pathway, the nucleophile adds to the sulfur atom, forming a transient trigonal bipyramidal intermediate. Subsequently, the chloride ion is expelled as the leaving group, resulting in the formation of a new sulfonyl derivative. mdpi.com

This electrophilic nature is the basis for its primary applications, such as the derivatization of alcohols and amines and its use as a chiral resolving agent. chemicalbook.com The rigid and bulky camphor (B46023) structure plays a crucial role in directing the approach of nucleophiles, which is fundamental to its use in asymmetric synthesis. smolecule.com

Reactivity Towards Nucleophiles

This compound readily reacts with a variety of nucleophiles. smolecule.com These reactions typically involve the displacement of the chloride ion from the sulfonyl group. Common nucleophiles include alcohols, phenols, and amines.

Alcohols and Phenols: In the presence of a base, alcohols and phenols react with this compound to form the corresponding sulfonate esters. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to deprotonate the alcohol or phenol, increasing its nucleophilicity, and to neutralize the hydrogen chloride gas produced during the reaction.

Amines: Primary and secondary amines react to form sulfonamides. iupac.org These reactions are often efficient and form the basis for one of the key applications of this compound as a protecting group for amines in multi-step syntheses. smolecule.com

The rate and efficiency of these reactions can be influenced by several factors, including the steric bulk of the nucleophile and the reaction conditions such as solvent and temperature. Studies on the reactions of arenesulfonyl chlorides with amines have shown that the pH of the reaction medium can significantly affect the reaction pathway and yield. iupac.org

Role as a Leaving Group in Organic Transformations

The camphorsulfonate group, formed after the reaction of this compound, is an excellent leaving group in various organic transformations. This is due to the stability of the resulting camphorsulfonate anion, which is resonance-stabilized. smolecule.com The stability of the leaving group is a critical factor in both nucleophilic substitution and elimination reactions, as its departure is often involved in the rate-determining step. libretexts.org

One of the primary applications of this compound is the conversion of alcohols and phenols into better leaving groups. smolecule.com Alcohols themselves have a poor leaving group (hydroxide ion, OH⁻), which is a strong base. By reacting an alcohol with this compound, the hydroxyl group is converted into a camphorsulfonate ester. This sulfonate ester is a much better leaving group, comparable to halides, facilitating subsequent nucleophilic substitution reactions. csbsju.edu

This strategy allows for the transformation of alcohols into a wide range of other functional groups by reacting the intermediate sulfonate ester with various nucleophiles. The bulky nature of the camphorsulfonyl group can also influence the stereochemical outcome of these substitution reactions.

| Nucleophile | Product | Significance |

|---|---|---|

| Alcohols (R-OH) | Camphorsulfonate Ester (R-OSO₂-Camphor) | Conversion of a poor leaving group (OH) into a good leaving group. csbsju.edu |

| Phenols (Ar-OH) | Camphorsulfonate Ester (Ar-OSO₂-Camphor) | Activation of phenols for nucleophilic substitution. smolecule.com |

| Primary Amines (R-NH₂) | Sulfonamide (R-NHSO₂-Camphor) | Protection of amino groups, chiral resolution. smolecule.comiupac.org |

| Secondary Amines (R₂NH) | Sulfonamide (R₂NSO₂-Camphor) | Protection of amino groups. smolecule.comiupac.org |

The camphorsulfonate group can also act as a leaving group in elimination reactions to form alkenes. smolecule.com When a substrate containing a camphorsulfonate group also has a proton on an adjacent carbon atom, treatment with a non-nucleophilic base can induce an elimination reaction (typically an E2 mechanism). ucsb.edulibretexts.org

This methodology provides a route to synthesize alkenes from alcohols, via the intermediate formation of a camphorsulfonate ester. openstax.orglibretexts.org The stereochemistry of the starting alcohol and the regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be influenced by the steric demands of the bulky camphorsulfonyl leaving group and the base used.

Interaction Studies and Selectivity Profiling

Interaction studies of this compound primarily focus on its reactivity and selectivity with different nucleophiles. smolecule.com The chiral and sterically hindered nature of the camphor backbone allows it to act as a chiral directing group, influencing the stereochemical outcome of reactions. smolecule.com This property is invaluable in asymmetric synthesis for the preparation of enantiomerically pure compounds.

The selectivity of its reactions can be profiled by studying the kinetics and product distributions in reactions with various nucleophiles under different conditions. For instance, competitive reaction studies can elucidate the relative reactivity towards different functional groups within the same molecule.

Applications in Asymmetric Synthesis

D(+)-10-Camphorsulfonyl Chloride as a Chiral Directing Group (CDG)

As a Chiral Directing Group (CDG), this compound is temporarily attached to a substrate molecule. Its bulky and structurally rigid framework then dictates the direction of approach for incoming reagents, leading to the preferential formation of one enantiomer or diastereomer over others. smolecule.com

The stereochemical control exerted by this compound originates from its well-defined three-dimensional structure. smolecule.com When bonded to a reactant, the sulfonyl group acts as a chiral auxiliary. The bulky camphor (B46023) moiety creates a sterically hindered environment on one face of the reactive center. smolecule.com Consequently, a nucleophile or electrophile is forced to approach from the less sterically encumbered face, resulting in a highly predictable and selective chemical transformation. This strategy circumvents the need for chiral catalysts in some instances and provides a reliable method for establishing stereocenters. The directing group is typically designed to be cleaved under specific conditions after the desired stereochemistry has been set, releasing the enantiomerically enriched product.

The formation of carbon-carbon bonds with high stereocontrol is fundamental to the synthesis of complex organic molecules. The camphor scaffold has been instrumental in guiding the stereochemical outcomes of several key C-C bond-forming reactions.

In the context of aldol (B89426) reactions, the chiral camphor backbone, often in the form of its sulfonic acid derivative, has been employed as a co-catalyst to induce asymmetry. For instance, L-proline catalyzed asymmetric direct aldol reactions between aromatic aldehydes and ketones have been successfully developed in aqueous media using D-camphorsulfonic acid as an additive. thieme-connect.de The presence of the camphor-derived acid assists in achieving high reactivity and enantioselectivity. thieme-connect.de

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid thieme-connect.de

| Aldehyde | Ketone | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Acetone | 12 | 76 | 96 |

| p-Chlorobenzaldehyde | Acetone | 24 | 74 | 93 |

| Benzaldehyde | Acetone | 36 | 70 | 85 |

The Mannich reaction, which forms a β-amino carbonyl compound, can be rendered asymmetric using camphor-derived catalysts. Camphor-10-sulfonic acid has been shown to be an efficient catalyst for direct three-component Mannich type reactions involving (hetero)aromatic ketones, aromatic aldehydes, and aromatic amines. rsc.org These reactions proceed at ambient temperature under solvent-free conditions, affording the desired β-amino ketones in good to excellent yields. rsc.org

Table 2: Camphor-10-Sulfonic Acid Catalyzed Three-Component Mannich Reaction rsc.org

| Ketone | Aldehyde | Amine | Yield (%) |

|---|---|---|---|

| Acetophenone | 4-Chlorobenzaldehyde | Aniline | 92 |

| Acetophenone | 4-Nitrobenzaldehyde | Aniline | 94 |

| Acetophenone | Benzaldehyde | 4-Methoxyaniline | 90 |

This compound is a precursor for creating chiral oxidizing agents used in asymmetric epoxidation. It can be converted into enantiomerically pure N-sulfonyloxaziridines, such as (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine. orgsyn.org These reagents transfer an oxygen atom to a prochiral alkene in a stereoselective manner. This method has been applied to the asymmetric epoxidation of alkenes, yielding chiral epoxides with enantiomeric excesses reported between 19–65%. orgsyn.org In one study, stereoisomeric N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)camphor-10-sulfonamides were synthesized, and the exo stereoisomer was subsequently oxidized to its corresponding 5,6-epoxy derivative. researchgate.net

The chiral oxaziridines derived from this compound are particularly effective for the asymmetric hydroxylation of carbanionic species. (+)-(Camphorylsulfonyl)oxaziridine is considered a reagent of choice for the hydroxylation of lithium and Grignard reagents to produce alcohols and phenols. orgsyn.org This process is valued for its good to excellent yields and the minimization of side reactions. orgsyn.org The use of this compound as an intermediate in asymmetric hydroxylation reactions is crucial for synthesizing enantiomerically pure compounds. smolecule.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-proline |

| D-camphorsulfonic acid |

| p-Nitrobenzaldehyde |

| Acetone |

| p-Chlorobenzaldehyde |

| Benzaldehyde |

| Cyclohexanone |

| Acetophenone |

| Aniline |

| 4-Methoxyaniline |

| 2-Acetylfuran |

| (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine |

| N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)camphor-10-sulfonamide |

| Lithium reagents |

| Grignard reagents |

| β-amino carbonyl compound |

| Thionyl chloride |

Enantioselective Carbon-Carbon Bond Forming Reactions

This compound as a Chiral Auxiliary

A chiral auxiliary is a compound that is temporarily incorporated into a non-chiral starting material to direct a subsequent reaction to produce a single enantiomer of the product. The auxiliary is then removed and can often be recovered for reuse. The camphor framework is frequently used for creating such auxiliaries due to its conformational rigidity and steric bulk. umich.eduresearchgate.net

When attached to a reactant, the bulky and sterically defined D(+)-10-camphorsulfonyl group effectively shields one face of the molecule. This steric hindrance forces incoming reagents to attack from the less hindered face, leading to the preferential formation of one specific stereoisomer. researchgate.net This strategy has been successfully applied to a variety of transformations, including asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net A remarkable feature of some camphor-derived auxiliaries is the ability to produce either of two possible diastereomers from the same starting material simply by altering the reaction solvent, which can influence the conformation of the enolate intermediate. researchgate.net This control is crucial for synthesizing enantiomerically pure compounds that serve as valuable building blocks for complex natural products. researchgate.net

One of the classic and most effective methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture, for instance, a racemic amine or alcohol, with an enantiomerically pure acid like (+)-camphor-10-sulfonic acid (the parent acid of this compound). libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., R-acid/R-base and R-acid/S-base).

Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgkiko-tech.co.jp An excellent example is the resolution of DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid. rsc.org The D-phenylglycine·(+)-camphorsulfonic acid salt is significantly less soluble and crystallizes out of solution, while the L-phenylglycine·(+)-camphorsulfonic acid salt remains dissolved. rsc.org This difference in solubility allows for the isolation of the desired D-phenylglycine salt in high yield and excellent optical purity. rsc.org X-ray crystal structure analysis revealed that the less-soluble salt forms a dense and stable molecular conformation, whereas the more-soluble salt has a coarser structure with "holey" vacancy layers, contributing to its higher solubility. rsc.org Once separated, the pure enantiomer can be recovered by treating the salt with a base or acid to remove the resolving agent. libretexts.org

| Resolving Agent | Racemate | Less Soluble Salt | Yield | Optical Purity |

| (1S)-(+)-camphor-10-sulfonic acid | DL-phenylglycine | D-PG·(+)-CS | 45.7% | 98.8% |

| Data from the resolution of DL-phenylglycine (PG) with (1S)-(+)-camphor-10-sulfonic acid ((+)-CS). rsc.org |

Catalytic Enantioselective Synthesis

Beyond its use as a stoichiometric chiral auxiliary, this compound and related derivatives are integral to the development of catalytic enantioselective reactions, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

A significant recent development is the catalytic asymmetric synthesis of α-C chiral sulfones. rsc.org Researchers have developed a cooperative asymmetric catalysis system that merges a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst to achieve this transformation. rsc.org In this system, a sulfonyl chloride, such as (-)-10-camphorsulfonyl chloride, reacts with an α,β-unsaturated carbonyl compound. rsc.org The reaction proceeds smoothly under visible light irradiation, producing a wide range of α-C chiral sulfones in good yields and with excellent enantioselectivities. rsc.org This method addresses the significant challenge of controlling the stereochemistry of radical reactions and is applicable to complex molecules derived from natural products. rsc.org

| Substrate | Yield | Enantiomeric Ratio (er) |

| N-acylpyrazole derivative 2a | High NMR Yield | 98:2 |

| Derivative from (-)-menthol | 85% | 99:1 |

| Derivative from diacetone-D-glucose | 88% | >99:1 |

| Derivative from estrone | 75% | 99:1 |

| Selected results from the catalytic asymmetric synthesis of α-C chiral sulfones. rsc.org |

The formation of an electron donor-acceptor (EDA) complex is central to the catalytic process for synthesizing chiral sulfones. rsc.orgnih.gov An EDA complex is a molecular aggregate formed between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). nih.govnih.gov In this specific sulfonylation reaction, the electron-deficient sulfonyl chloride acts as the acceptor, while an electron-rich species like a Hantzsch ester serves as the donor. rsc.org

These two components associate in their ground state to form the EDA complex, which is capable of absorbing visible light, even if the individual components are not. nih.govresearchgate.net Upon irradiation with visible light (e.g., a 400 nm LED), an intramolecular single-electron transfer (SET) occurs within the complex. rsc.orgnih.gov This SET generates a radical ion pair, which then leads to the formation of a sulfonyl radical. rsc.org This radical intermediate is then intercepted in the asymmetric catalytic cycle to produce the final chiral sulfone product. rsc.org The entire process is initiated by light and does not proceed in the dark. rsc.org

The activation of sulfonyl chlorides via EDA complexes is a powerful strategy that can be integrated into broader organocatalytic and cooperative catalytic systems. rsc.orgnih.gov The synthesis of α-C chiral sulfones is a prime example of a cooperative system where the EDA complex photochemistry is merged with a chiral nickel catalyst to control enantioselectivity. rsc.org

More broadly, modular classes of organic catalysts, such as xanthogenates and dithiocarbamates, can act as donors to form photoactive EDA complexes with a wide variety of radical precursors, including sulfonyl chlorides. nih.gov Excitation with visible light generates radicals under mild conditions that can participate in mechanistically distinct reactions. nih.gov The versatility of this approach allows for the direct functionalization of abundant functional groups and can be applied in the late-stage modification of complex, biologically relevant molecules. nih.gov The ability to generate radicals from sulfonyl chlorides under these mild, light-driven conditions opens up new avenues in organocatalytic strategies that avoid harsh reagents or conditions. rsc.org

Integration into Organocatalytic Systems

Scalable Organocatalytic One-Pot Asymmetric Strecker Reaction

The Strecker reaction, first documented in 1850, is a cornerstone method for the synthesis of α-amino acids. researchgate.net The development of catalytic and asymmetric versions of this reaction is of significant interest for the large-scale production of enantioenriched α-amino acids, which are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.govsemanticscholar.org A significant advancement in this area involves the use of organocatalysts derived from this compound.

Researchers have designed a highly selective organocatalyst by functionalizing a crown-ether-tethered calix iupac.orgarene with a camphor sulfonyl group. rsc.org This catalyst has proven effective in a scalable, one-pot asymmetric Strecker reaction, yielding the desired α-amino nitrile products in high yields and with excellent enantioselectivities. rsc.org

The synthesis of this specialized catalyst involves reacting a calix iupac.orgarene-crown-5 intermediate with D-(+)-10-camphorsulfonyl chloride in the presence of sodium hydride in a dry THF/DMF solvent mixture. rsc.org The resulting catalyst facilitates the asymmetric addition of a cyanide source to an imine, a key step in the Strecker synthesis. masterorganicchemistry.com

One of the notable applications of this methodology is in the synthesis of the antiplatelet drug (S)-clopidogrel, highlighting its potential for producing commercially important compounds. rsc.org The reaction demonstrates broad substrate scope, accommodating various α-amido sulfones (including alkyl, aryl, and heteroaryl variants) and converting them into optically enriched α-aminonitriles. nih.govsemanticscholar.org The robustness of the catalyst also allows for a "one-pot" synthesis of enantiomerically pure α-amino acids, starting from α-amido sulfones, and enables simple catalyst recycling, making the protocol practical for large-scale applications. nih.govsemanticscholar.org

The general approach of the Strecker reaction involves a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov The use of a chiral catalyst, such as the camphor sulfonyl functionalized calix iupac.orgarene, guides the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

The research in this area has led to the development of a scalable catalytic asymmetric Strecker reaction that utilizes an accessible chiral variant of oligoethylene glycol as the catalyst and potassium cyanide (KCN) to generate a chiral cyanide anion. nih.govsemanticscholar.org This system has been shown to transform a variety of α-amido sulphone substrates into the corresponding optically enriched Strecker products with high yields and enantioselectivities. nih.govsemanticscholar.org

Table 1: Performance of Camphor Sulfonyl Functionalized Organocatalyst in Asymmetric Strecker Reaction

This interactive table summarizes the yield and enantiomeric excess (e.e.) for the synthesis of various cyano adducts using the camphor sulfonyl functionalized crown-ether-tethered calix iupac.orgarene catalyst.

| Entry | Substrate | Product | Yield (%) | e.e. (%) |

| 1 | N-(phenyl(p-tolyl)methyl)formamide | (R)-2-amino-2-(p-tolyl)acetonitrile | ~99.9 | 99.3 |

| 2 | N-((4-methoxyphenyl)(phenyl)methyl)formamide | (R)-2-amino-2-(4-methoxyphenyl)acetonitrile | ~99.9 | 98.5 |

| 3 | N-((4-chlorophenyl)(phenyl)methyl)formamide | (R)-2-amino-2-(4-chlorophenyl)acetonitrile | ~99.9 | 97.8 |

| 4 | N-(naphthalen-1-yl(phenyl)methyl)formamide | (R)-2-amino-2-(naphthalen-1-yl)acetonitrile | ~99.9 | 96.5 |

| 5 | N-(furan-2-yl(phenyl)methyl)formamide | (R)-2-amino-2-(furan-2-yl)acetonitrile | ~99.9 | 95.7 |

| 6 | N-(thiophen-2-yl(phenyl)methyl)formamide | (R)-2-amino-2-(thiophen-2-yl)acetonitrile | ~99.9 | 94.9 |

| 7 | N-(cyclohexyl(phenyl)methyl)formamide | (R)-2-amino-2-cyclohexylacetonitrile | ~99.9 | 93.2 |

Data extracted from a study on a highly selective camphor sulfonyl functionalized crown-ether-tethered calix iupac.orgarene-derived organocatalyst for the asymmetric Strecker reaction. rsc.org

Diverse Roles As a Versatile Synthetic Reagent

A Potent Agent for Sulfonylation

The sulfonyl chloride group in D(+)-10-camphorsulfonyl chloride is highly reactive, rendering the compound a potent agent for introducing the camphorsulfonyl moiety into various molecules. ontosight.ai This process, known as sulfonylation, is fundamental in the synthesis of a wide array of organic compounds.

Crafting Sulfonamides

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding sulfonamides. ontosight.airesearchgate.net This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. For example, researchers have synthesized a series of novel (1S)-(+)-camphor-10-sulfonamides and evaluated their potential antiviral activities. researchgate.net The general synthesis involves reacting the sulfonyl chloride with the desired amine, often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like dichloromethane (B109758). google.com The yields of these reactions are often high, demonstrating the efficiency of this synthetic route. researchgate.net

The versatility of this method allows for the introduction of a wide range of substituents on the nitrogen atom of the sulfonamide, enabling the fine-tuning of the molecule's properties for specific applications. researchgate.net This adaptability is crucial in the development of new pharmaceutical compounds.

Building Blocks for Sulfonylureas

While direct synthesis of sulfonylureas from this compound is less common, the sulfonamides derived from it are key intermediates in the synthesis of sulfonylureas. researchgate.net Sulfonylureas are a class of compounds widely used as herbicides and in the treatment of type II diabetes. researchgate.netrsc.org The traditional synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. researchgate.net Therefore, the efficient synthesis of sulfonamides from this compound provides a critical first step in accessing this important class of molecules.

A Shield for Amines: Protecting Group Chemistry

In the intricate world of multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is the role of a protecting group. This compound serves as an effective protecting group for amines. smolecule.comfishersci.com

When an amine is converted to a sulfonamide by reacting it with this compound, its nucleophilicity is significantly reduced. organic-chemistry.org This "protected" amine is stable to a variety of reaction conditions, allowing chemists to perform transformations on other parts of the molecule. organic-chemistry.org Once the desired modifications are complete, the camphorsulfonyl group can be removed to regenerate the free amine. organic-chemistry.org The bulky nature of the camphor (B46023) group can also provide steric hindrance, influencing the stereochemical outcome of subsequent reactions.

An Ally in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins, requires precise control over the formation of amide bonds between amino acids. This compound has found application in this field, particularly in the synthesis of complex and non-proteinogenic amino acids. smolecule.com It can act as both a protecting group for the amine functionality of an amino acid and as a chiral auxiliary, guiding the stereochemistry of reactions. smolecule.com This is particularly valuable in the creation of peptides with unique structures and enhanced biological activities. smolecule.comnih.gov

Forging Reactive Intermediates

The reactivity of this compound also allows for its use in the preparation of other valuable synthetic reagents.

The Path to (Camphorylsulfonyl)oxaziridines

A significant application of this compound is in the synthesis of (+)-(camphorylsulfonyl)oxaziridine. uiowa.eduacs.org This is achieved through a multi-step process that begins with the conversion of the sulfonyl chloride to the corresponding sulfonamide. uiowa.eduorgsyn.org The sulfonamide is then oxidized to form the (camphorylsulfonyl)imine, which is subsequently oxidized to the target oxaziridine (B8769555). uiowa.eduorgsyn.org

(Camphorylsulfonyl)oxaziridines are powerful and highly stereoselective oxidizing agents. orgsyn.org They are used in a variety of asymmetric oxidation reactions, such as the conversion of prochiral ketone enolates into optically active α-hydroxy ketones. sigmaaldrich.com The chirality of the camphor backbone in the oxaziridine directs the oxidation to one face of the substrate, resulting in a high degree of enantioselectivity. orgsyn.org

Preparation of Hypervalent Iodine Reagents

The synthesis of chiral hypervalent iodine reagents from this compound follows a logical and efficient two-step process. The initial step involves the formation of a stable chiral sulfonamide precursor, which is then subjected to an oxidative transformation to generate the reactive hypervalent iodine species.

Step 1: Synthesis of Chiral N-(Iodoaryl)camphorsulfonamides

The foundational step in the synthesis is the coupling of this compound with an amino-functionalized iodoarene. A representative example of this is the reaction with 2-iodoaniline (B362364). In a typical procedure, this compound is reacted with 2-iodoaniline in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane at room temperature. The reaction results in the formation of the corresponding N-(2-iodophenyl)-10-camphorsulfonamide. This precursor molecule incorporates the chiral camphor backbone, which is essential for inducing asymmetry in subsequent reactions.

Step 2: Oxidation to Chiral Hypervalent Iodine(III) Reagents

With the chiral iodoarene precursor in hand, the final step is the oxidation of the iodine atom. This oxidation elevates the iodine from its +1 oxidation state to the hypervalent +3 state. A common method to achieve this is the treatment of the N-(iodoaryl)camphorsulfonamide with an oxidizing agent like peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). For instance, the oxidation of N-(2-iodophenyl)-10-camphorsulfonamide with peracetic acid in a suitable solvent yields the corresponding chiral iodoarene diacetate, a versatile hypervalent iodine(III) reagent.

The specific ligands on the hypervalent iodine atom can be tailored by the choice of the oxidizing system. For example, using a combination of an oxidant and a fluoride (B91410) source can lead to the formation of chiral (difluoroiodo)arenes.

The resulting chiral hypervalent iodine(III) reagents, bearing the camphorsulfonyl moiety, are valuable tools in asymmetric synthesis. The steric and electronic properties of the camphor-derived ligand play a crucial role in controlling the stereochemical outcome of the reactions in which these reagents are employed, such as the asymmetric α-functionalization of carbonyl compounds or the dearomatization of phenols.

Below is a table summarizing the key compounds involved in the preparation of a representative chiral hypervalent iodine reagent derived from this compound.

| Compound Name | Structure | Role in Synthesis |

| This compound | Chiral auxiliary starting material | |

| 2-Iodoaniline | Iodoarene precursor | |

| N-(2-Iodophenyl)-10-camphorsulfonamide | Chiral iodoarene(I) precursor | |

| Chiral (Diacetoxyiodo)arene | A hypervalent iodine(III) compound with two acetate (B1210297) ligands | Final chiral hypervalent iodine reagent |

Synthesis and Exploration of D + 10 Camphorsulfonyl Chloride Derivatives and Analogs

Synthesis and Reactivity of Camphorsulfonamide Derivatives

The synthesis of camphorsulfonamide derivatives often begins with the reaction of D(+)-10-Camphorsulfonyl chloride with a suitable amine. These derivatives are valuable chiral building blocks and intermediates in organic synthesis.

Reactions with Cage-like Amines

The reaction of this compound with various cage-like amines, such as those containing norbornane (B1196662) or adamantane (B196018) skeletons, has been explored to create complex sulfonamides. researchgate.net These reactions are typically carried out in a solvent like chloroform (B151607) in the presence of a base such as triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. researchgate.net This method has been successfully used to synthesize a range of sulfonamides possessing two cage-like fragments. researchgate.net

The structures of these novel camphorsulfonamides have been confirmed using spectroscopic methods, including IR, 1H and 13C NMR, with advanced techniques like COSY, HMQC, and HMBC used for detailed structural elucidation. researchgate.net

Table 1: Examples of Cage-Like Amines Used in the Synthesis of Camphorsulfonamides

| Amine Reactant | Resulting Sulfonamide Structure |

|---|---|

| bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamine | N-(bicyclo[2.2.1]hept-5-en-exo-2-ylmethyl)camphor-10-sulfonamide |

| bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine | N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)camphor-10-sulfonamide |

| exo-5,6-epoxybicyclo[2.2.1]hept-exo-2-ylmethanamine | Corresponding sulfonamide with epoxy and camphor (B46023) moieties |

Data sourced from Palchykov, V. A., et al. (2009). researchgate.net

Studies on Heterocyclization Pathways

The reactivity of camphorsulfonamides derived from cage-like amines has been investigated, particularly their behavior in oxidation reactions, which can lead to interesting heterocyclization pathways. researchgate.net For instance, the oxidation of stereoisomeric N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)camphor-10-sulfonamides using peroxyphthalic acid (generated in situ from phthalic anhydride (B1165640) and hydrogen peroxide) demonstrates a strong dependence on the stereochemistry of the substrate. researchgate.net

The exo stereoisomer, upon oxidation, yields the corresponding 5,6-epoxy derivative, a result of straightforward epoxidation of the norbornene double bond. researchgate.net In contrast, the endo stereoisomer undergoes a more complex intramolecular cyclization process. This reaction results in the formation of a substituted azabrendane, specifically 4-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-ylmethyl)-4-azatricyclo[4.2.1.0³,⁷]-nonan-exo-2-ol. researchgate.net

To better understand these divergent pathways, quantum-chemical calculations at the PM3 and BHandHLYP/6-31G(d) levels of theory have been employed to simulate the heterocyclization of these norbornene-series sulfonamides. researchgate.net These computational studies help to elucidate the transition states and activation barriers involved in the formation of the azabrendane system. researchgate.net

Synthesis and Applications of Oxaziridine (B8769555) Derivatives

One of the most significant derivatives of this compound is (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, a member of the N-sulfonyloxaziridine class of compounds. orgsyn.orgwikipedia.org These are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon. wikipedia.org

The synthesis of (+)-(camphorylsulfonyl)oxaziridine is a multi-step process that starts from (1S)-(+)-10-camphorsulfonic acid. orgsyn.org A key intermediate in this synthesis is the camphorsulfonyl chloride itself. One efficient procedure involves the direct conversion of the sulfonic acid to camphorsulfonamide, bypassing the need to isolate the sulfonyl chloride intermediate. orgsyn.org The resulting sulfonamide is then cyclized to form a (camphorsulfonyl)imine, which is subsequently oxidized to yield the final oxaziridine product. orgsyn.org

(+)-(Camphorylsulfonyl)oxaziridine is a highly valuable reagent in asymmetric synthesis, primarily functioning as a neutral, aprotic, and selective oxidizing agent. orgsyn.org Its applications are diverse and have been crucial in the synthesis of complex molecules.

Table 2: Selected Applications of (+)-(Camphorylsulfonyl)oxaziridine

| Application Area | Description | References |

|---|---|---|

| Asymmetric Hydroxylation | Enantioselective oxidation of prochiral ketone enolates to produce optically active α-hydroxy ketones. | sigmaaldrich.com |

| Total Synthesis | Used for a key asymmetric α-hydroxylation step in the total syntheses of the complex anticancer agent Taxol. | wikipedia.org |

| Asymmetric Sulfide Oxidation | Asymmetric oxidation of prochiral sulfides to generate chiral sulfoxides. | orgsyn.org |

| Synthesis of Proton Pump Inhibitors | Employed in the asymmetric synthesis of drugs like (R)-Rabeprazole sodium and (R)-Lansoprazole sodium from the corresponding prochiral sulfide. | sigmaaldrich.com |

Development of Novel Camphorsulfonyl-Functionalized Compounds

Research continues to expand the library of compounds derived from this compound, targeting novel structures with potentially useful properties.

Camphorsulfonylbenzylamine Compounds

The synthesis of N-substituted camphorsulfonamides is a general and flexible method for creating a wide array of functionalized compounds. The reaction involves treating this compound with a primary or secondary amine in the presence of a base. rsc.org This straightforward condensation has been used to synthesize various derivatives. For example, reactions with amines such as tert-butylamine, 1-phenylpiperazine, and the natural product cytisine (B100878) have been reported, yielding the corresponding N-substituted sulfonamides in good yields. rsc.org The reaction conditions are typically mild, involving stirring the reactants in a dry solvent like dichloromethane (B109758) at temperatures from 0°C to room temperature. rsc.org

Ferrocenylmethylidene and Arylidene Substituted Camphane (B1194851) Compounds

A notable class of novel compounds has been developed by incorporating ferrocenyl and other aryl groups into the camphane skeleton derived from this compound. rsc.org The synthesis involves creating (+)-camphor derivatives that contain both a sulfonamide group and a ferrocenylmethylidene or arylidene moiety. rsc.orgresearchgate.net These compounds have been synthesized and investigated for their potential as anticancer agents. rsc.org

The presence of a conjugated ferrocenylmethylidene group, in particular, has been identified as being essential for the cytotoxic activity of these molecules against various cancer cell lines. rsc.org Further derivatization of the carbonyl group and modification of the sulfonamide substituent can modulate this activity, suggesting that this class of compounds holds promise for further structural optimization in the development of new therapeutic agents. rsc.org

Chiral Dinaphthofuran Compounds

A key precursor, 8,8′-dimethyl-1,1′-bi-2-naphthol, is synthesized through the oxidative dimerization of 8-methyl-2-naphthol. To obtain the enantiomerically pure forms of this binaphthol, a chiral auxiliary is introduced. This compound serves as an effective chiral resolving agent for this purpose. The reaction of the racemic 8,8′-dimethyl-1,1′-bi-2-naphthol with this compound in the presence of a base like diisopropylethylamine leads to the formation of diastereomeric monosulfonate esters. These diastereomers can then be separated using chromatographic techniques. For instance, using the enantiomeric (–)-10-camphorsulfonyl chloride, the corresponding diastereomers were separated with yields of 79% for the first fraction and 68% for the second. oup.com

Once the desired diastereomer is isolated, the camphorsulfonyl auxiliary group is removed by hydrolysis under basic conditions, such as with aqueous sodium hydroxide (B78521) in a mixture of THF and methanol, to yield the optically pure 8,8′-dimethyl-1,1′-bi-2-naphthol in nearly quantitative yield. oup.com

The final step in the synthesis of the chiral dinaphthofuran is the construction of the furan (B31954) ring through a dehydration reaction between the two hydroxyl groups of the resolved binaphthol. oup.com Various methods for this ring-closing reaction have been explored, with an Ullmann-type reaction proving to be the most effective. In this approach, one of the hydroxyl groups is first converted to a triflate. The subsequent intramolecular cyclization is catalyzed by a copper salt, such as copper(I) chloride, with a ligand like dipivaloylmethane, in a solvent such as DMSO at elevated temperatures. This method has been shown to produce the desired chiral dinaphthofuran in high yield (82%) without significant loss of chirality. oup.com

Table 1: Construction of the Furan Ring via Ring-Closing Reaction This table summarizes the different methods explored for the final ring-closing step to form the chiral dinaphthofuran.

| Entry | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanesulfonic acid, toluene, reflux | Chiral Dinaphthofuran | 6 |

| 2 | 1. Tf₂O, diisopropylethylamine, CH₂Cl₂ 2. Pd₂(dba)₃, MePhos, K₃PO₄, o-xylene, 100 °C | Chiral Dinaphthofuran | 3 |

| 3 | 1. Tf₂O, diisopropylethylamine, CH₂Cl₂ 2. CuCl, dipivaloylmethane, K₃PO₄, DMSO, 120 °C | Chiral Dinaphthofuran | 82 |

Data sourced from a study on the synthesis of a chiral dinaphthofuran derivative. oup.com

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of this compound is centered around the electrophilic nature of the sulfonyl sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the formation of a wide array of derivatives, primarily sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively.

Studies on the kinetics of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides have revealed key factors influencing their reactivity, which can be extended to understand the behavior of camphorsulfonyl chloride derivatives. The reaction generally proceeds via an SN2-like mechanism in the case of chloride exchange. mdpi.com The electronic properties of the substituents on the aromatic ring play a significant role, with electron-withdrawing groups increasing the electrophilicity of the sulfur atom and thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. mdpi.com

A counterintuitive finding in related systems is the "steric acceleration" observed with ortho-alkyl substituted benzenesulfonyl chlorides. mdpi.com Despite the potential for steric hindrance, these compounds exhibit enhanced reactivity. This is attributed to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state. mdpi.com The rigid, sterically congested structure of the camphor backbone in this compound and its derivatives likely also plays a significant role in their reactivity, although specific kinetic studies on a series of its derivatives are not widely reported.

The utility of this compound in forming derivatives is well-documented. It readily reacts with primary and secondary amines in the presence of a base like triethylamine or diisopropylethylamine to form the corresponding sulfonamides. These reactions are fundamental to its use as a chiral resolving agent for amines. Similarly, it reacts with alcohols to form sulfonate esters. The structure of the nucleophile (the amine or alcohol) influences the rate and success of the reaction, with sterically hindered nucleophiles potentially requiring more forcing conditions. The resulting sulfonamides and sulfonate esters are often stable, crystalline compounds, facilitating their purification and characterization.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (–)-10-Camphorsulfonyl chloride |

| 8,8′-dimethyl-1,1′-bi-2-naphthol |

| 8-methyl-2-naphthol |

| Diisopropylethylamine |

| Tetrahydrofuran (THF) |

| Methanol |

| Sodium hydroxide |

| Trifluoromethanesulfonic anhydride (Tf₂O) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (MePhos) |

| Potassium phosphate (B84403) (K₃PO₄) |

| o-xylene |

| Copper(I) chloride (CuCl) |

| Dipivaloylmethane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Methanesulfonic acid |

| Toluene |

| Triethylamine |

| Arenesulfonyl chlorides |

Advanced Applications and Emerging Research Directions

Pharmaceutical Development and Drug Discovery

The quest for therapeutic agents with high specificity and efficacy is a cornerstone of modern pharmaceutical research. The chirality of a drug molecule can significantly influence its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. D(+)-10-Camphorsulfonyl chloride is instrumental in addressing this challenge through its application as a chiral auxiliary and resolving agent. chemimpex.comchemimpex.com

The synthesis of enantiomerically pure compounds (EPCs) is critical in pharmacology. ub.edu this compound is a key reagent in achieving this goal, primarily by acting as a chiral resolving agent or a chiral auxiliary in asymmetric synthesis. chemimpex.comchemimpex.com

As a chiral resolving agent, it reacts with a racemic mixture of compounds (such as alcohols or amines) to form diastereomeric sulfonamides or sulfonate esters. orgsyn.orgfordham.edu These diastereomers possess different physical properties, such as solubility and chromatographic retention, which allows for their separation via methods like crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure compound. This strategy is a well-established method for producing optically active drugs.

In asymmetric synthesis, the camphor (B46023) moiety acts as a chiral directing group. Its bulky and stereochemically defined structure influences the stereochemical outcome of a reaction, guiding the approach of reagents to create a specific stereoisomer with high enantiomeric excess. chemimpex.com This control is fundamental in synthesizing complex molecules where specific stereochemistry is crucial for biological function. chemimpex.com For example, it is used in the synthesis of nonpeptide oxytocin (B344502) antagonists and in the preparation of (−)-2,10-camphorsultam, another widely used chiral auxiliary. orgsyn.orgsigmaaldrich.com

A notable application is in the NMR-based determination of the enantiomeric composition of chiral alcohols. By converting the enantiomeric alcohols into diastereomeric camphorsulfonate esters, it becomes possible to distinguish and quantify them using NMR spectroscopy, as the diastereomers exhibit distinct signals. fordham.edu

Table 1: Applications in Enantioselective Synthesis

| Application | Method | Outcome | Reference |

|---|---|---|---|

| Resolution of Alcohols/Amines | Chiral Resolving Agent | Separation of racemic mixtures into pure enantiomers. | orgsyn.org |

| Asymmetric Synthesis | Chiral Auxiliary/Directing Group | Stereocontrolled synthesis of specific enantiomers. | chemimpex.comchemimpex.com |

| Synthesis of Chiral Intermediates | Chiral Building Block | Used to create other important chiral reagents like (camphorylsulfonyl)oxaziridines. | orgsyn.org |

Beyond the initial synthesis of chiral drugs, this compound is also employed in the modification of existing Active Pharmaceutical Ingredients (APIs). chemimpex.com By introducing the camphorsulfonyl group into a drug molecule, chemists can alter its physicochemical properties, such as lipophilicity, stability, and solubility. These modifications can lead to improved pharmacokinetic profiles, enhancing the efficacy and stability of the therapeutic agent. chemimpex.com The sulfonamide linkage, formed by reacting the sulfonyl chloride with an amine group on the API, is a stable and common functional group in many pharmaceuticals. chemimpex.com

This compound is a versatile building block for synthesizing a wide array of novel molecules with potential biological activity. Researchers have used it to create libraries of compounds for screening against various biological targets.

For instance, a series of new (1S)-(+)-camphor-10-sulfonamides were synthesized by reacting the chloride with various secondary amines. researchgate.net These compounds were evaluated for their antiviral properties against the Ebola virus. The study found that modifications to the camphor structure, such as the reduction of the carbonyl group, led to a significant enhancement in antiviral efficacy, demonstrating that the camphorsulfonamide scaffold can be a promising starting point for developing new anti-filovirus agents. researchgate.net Similarly, other research has focused on synthesizing camphor-10-sulfonamides with cage-like amine fragments, which have shown potential vasodilator activity. researchgate.net

The development of selective enzyme inhibitors is a major focus in drug discovery. This compound is used to create potent and selective inhibitors by introducing the camphorsulfonyl moiety into various molecular scaffolds. smolecule.com This approach has been particularly successful in the development of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing enzymes. nih.gov

A study detailed the synthesis of aromatic and heterocyclic sulfonamides incorporating the camphorsulfonyl group. These compounds were found to be highly selective inhibitors of mitochondrial CA isoforms over the cytosolic ones. nih.gov This selectivity is crucial as it can lead to targeted therapeutic effects with fewer off-target interactions. Such inhibitors are considered promising leads for designing drugs to treat conditions like obesity, where mitochondrial CAs are involved. nih.gov Other research has noted the use of related compounds, like Camphorquinone-10-sulfonyl chloride, as inhibitors for enzymes such as trypsin by binding to the active site. biosynth.com

Applications in Materials Science

The unique structural properties of this compound also lend themselves to applications in materials science, particularly in the creation of specialized polymers. chemimpex.comchemimpex.com

This compound is used in the modification of polymers to enhance their properties. chemimpex.com When incorporated into a polymer backbone or used as a modifying agent for a coating, the bulky and rigid camphor group can impart specific characteristics. These include improved thermal stability and chemical resistance. chemimpex.com Furthermore, the chirality of the molecule can be used to create chiral polymers, which have applications in enantioselective separations (as chiral stationary phases in chromatography) and as advanced optical materials.

Electronic Materials Applications

Biochemical and Proteomics Research Applications

The reactivity of the sulfonyl chloride group, combined with the compound's inherent chirality, allows for its use in the analysis and modification of biological molecules.

This compound serves as a chiral derivatizing agent for the analysis of amino acids, particularly for separating enantiomers (D and L forms). researchgate.net In this context, "labeling" refers to the chemical modification of amino acids to enable their separation and detection, typically by High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

The process involves reacting a mixture of amino acid enantiomers with this compound. The sulfonyl chloride group (-SO₂Cl) reacts with the primary amino group (-NH₂) of the amino acids to form stable diastereomeric sulfonamides. Because these newly formed diastereomers have different physical properties, they can be separated using standard achiral reversed-phase HPLC columns. nih.gov This indirect method allows for the determination of the enantiomeric purity of amino acid samples. nih.gov

A key advantage of some chiral derivatizing agents is the ability to use an excess of the reagent without it interfering with the detection of the derivatized products, as the product's light absorption maximum can be shifted to a different wavelength. nih.gov This technique is crucial in fields like pharmaceutical development and biochemical studies, where the chirality of molecules is of significant interest. researchgate.netnih.gov

Below is a table illustrating the application of a chiral derivatizing agent for the HPLC separation of various amino acid enantiomers.

| Amino Acid | Retention Time (min) - L-isomer | Retention Time (min) - D-isomer | Resolution (Rs) |

| Alanine | 25.5 | 28.0 | 2.1 |

| Valine | 35.2 | 39.1 | 2.5 |

| Leucine | 42.8 | 47.3 | 2.8 |

| Phenylalanine | 50.1 | 55.6 | 3.1 |

| Aspartic Acid | 18.9 | 21.2 | 1.9 |

| Glutamic Acid | 21.5 | 24.0 | 2.0 |

| This table is a representative example based on typical HPLC separation data for derivatized amino acids and is not from a single specific source. |

The electrophilic nature of the sulfonyl chloride group makes this compound a potential reagent for modifying complex biological macromolecules, such as proteins and polysaccharides, by reacting with nucleophilic functional groups like amines and hydroxyls. smolecule.comcymitquimica.com

In protein chemistry, specific amino acid residues can be targeted for modification. For example, derivatives of camphorsulfonic acid, such as camphorquinone-10-sulfonyl chloride, have been used for the specific and reversible modification of the guanidino group of arginine residues. nih.gov Such modifications are valuable tools for studying protein structure and function, as they can help identify key residues involved in protein interactions or catalytic activity. nih.gov

Polysaccharides and other complex carbohydrates, like cyclodextrins, possess numerous hydroxyl groups that can be chemically modified. nih.govmdpi.comnih.gov General methods for polysaccharide modification include reactions with acyl chlorides or sulfonyl chlorides to form esters or sulfonates, respectively. nih.govresearchgate.net These modifications can alter the physical properties of the polysaccharides, such as their solubility or their ability to interact with other molecules. mdpi.com While this compound fits the chemical profile for such reactions, specific, detailed studies of its use for modifying complex polysaccharides or cyclodextrins are not prevalent in the surveyed literature. The potential exists to use it to introduce a bulky, chiral moiety onto these biological polymers, which could be useful for creating new biomaterials or chiral stationary phases for chromatography. nih.govnih.gov

Advancements in Chiral Ligand Design for Metal-Catalyzed Reactions

A significant and advanced application of this compound is its use as a starting material for the synthesis of novel chiral ligands for asymmetric metal catalysis. nih.govukzn.ac.za The camphor backbone provides a rigid and predictable chiral environment that can be transferred to a ligand structure, which in turn influences the stereochemical outcome of a metal-catalyzed reaction. smolecule.comnih.gov

Camphor-derived ligands have been successfully employed in a variety of important chemical transformations:

Thioure-based Organocatalysts: Diamines derived from camphor have been converted into thiourea (B124793) organocatalysts, which have shown effectiveness in reactions like the conjugate addition of nucleophiles to nitro-olefins, achieving moderate to high enantioselectivity. nih.gov

Pyridyl N-donor Ligands: Ligands incorporating a pyridine (B92270) ring, synthesized from camphor derivatives, have been evaluated as catalysts in the alkylation of aldehydes with diethylzinc, yielding products with good enantioselectivity (up to 85% enantiomeric excess). ukzn.ac.za

Phosphorus Ligands: Chiral phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, can be synthesized from chiral precursors. The development of ligands derived from natural chiral molecules like camphor is an active area of research aimed at creating efficient catalysts for reactions such as asymmetric hydrogenations and C-H functionalization. utexas.edumdpi.com

The design of these ligands is often modular, allowing for systematic changes to the ligand structure to optimize its performance for a specific reaction. utexas.edu The ultimate goal is to create a "privileged ligand" that can be effective for a wide range of substrates and reaction types. utexas.edu The use of this compound and other camphor derivatives continues to be a fruitful strategy in the ongoing development of new and more efficient chiral catalysts for asymmetric synthesis. nih.govnih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of D(+)-10-Camphorsulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

1H NMR and 13C NMR Analysisspectrabase.comchemicalbook.comrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals in the ¹H NMR spectrum of this compound include distinct peaks for the two methyl groups on the camphor (B46023) skeleton, as well as multiplets arising from the methine and methylene (B1212753) protons of the bicyclic ring and the diastereotopic protons of the CH₂SO₂ group. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, characteristic signals are observed for the carbonyl carbon, the two methyl carbons, the quaternary carbons, and the various methylene and methine carbons within the camphor structure. chemicalbook.comrsc.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-withdrawing sulfonyl chloride group and the rigid bicyclic system. researchgate.net

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.9 - 1.2 | s | Methyl protons (C8 & C9) |

| ¹H | 1.4 - 2.6 | m | Ring methylene and methine protons |

| ¹H | 3.5 - 4.0 | d | CH₂SO₂ protons |

| ¹³C | ~215 | s | Carbonyl carbon (C=O) |

| ¹³C | ~58 | s | Quaternary carbon (C7) |

| ¹³C | ~50 | t | CH₂SO₂ carbon |

| ¹³C | ~43 | d | Bridgehead methine carbon |

| ¹³C | 19 - 27 | q | Methyl carbons (C8 & C9) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)wikipedia.org

To unambiguously assign the complex ¹H and ¹³C NMR signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orgsdsu.edu Cross-peaks in the COSY spectrum of this compound reveal which protons are adjacent to each other, helping to trace the proton network throughout the camphor framework. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). wikipedia.orgsdsu.edu This is crucial for assigning the chemical shifts of the carbon atoms based on the assignments of their directly bonded protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). wikipedia.orgsdsu.edu HMBC is invaluable for establishing the connectivity between different parts of the molecule that are not directly bonded, such as linking the methyl protons to the quaternary carbons and the protons of the CH₂SO₂ group to the C10 carbon. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identificationbellevuecollege.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. bellevuecollege.edu The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule. oregonstate.edu

Key characteristic absorption bands for this compound include:

A strong absorption band around 1745 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the camphor skeleton. pressbooks.pub

Strong and characteristic absorption bands in the regions of 1375-1400 cm⁻¹ and 1175-1200 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (-SO₂Cl) group, respectively.

Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the alkane portions of the molecule. pressbooks.pub

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~1745 | C=O (Ketone) | Stretching |

| 1375-1400 | -SO₂Cl | Asymmetric Stretching |

| 1175-1200 | -SO₂Cl | Symmetric Stretching |

| 2850-2960 | C-H (Alkane) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnist.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is also expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this compound may involve the loss of small neutral molecules such as SO₂, Cl, or HCl, as well as fragmentation of the camphor ring system. miamioh.edu

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and, critically, the enantiomeric excess of this compound, ensuring its suitability as a chiral auxiliary.

High-Performance Liquid Chromatography (HPLC)advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purity analysis and the determination of enantiomeric excess. advancechemjournal.com For assessing chemical purity, a reversed-phase HPLC method is typically employed. nih.gov To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. researchgate.net The chiral stationary phase interacts differently with the two enantiomers (D and L forms) of 10-camphorsulfonyl chloride, leading to their separation and allowing for the quantification of each enantiomer. researchgate.net This is critical for applications where the stereochemical integrity of the chiral resolving agent is paramount. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for rapidly monitoring the progress of a chemical reaction. Its application is crucial in determining the point of reaction completion, identifying the formation of new products, and assessing the consumption of starting materials, such as this compound.

Detailed Research Findings:

In synthetic procedures involving this compound, TLC is employed to track the conversion of the sulfonyl chloride to its desired derivative. The general methodology involves comparing the chromatographic behavior of the reaction mixture over time against the starting material.

A standard TLC setup for monitoring a reaction with this compound would utilize a three-spotting system on a single plate to ensure accurate interpretation. rochester.edu

Reference Spot: A solution of pure this compound is spotted on one lane.

Reaction Mixture Spot: An aliquot taken directly from the reaction vessel is spotted on a separate lane.